![molecular formula C22H28N4O2 B2912673 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine CAS No. 2034353-37-0](/img/structure/B2912673.png)
1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a benzoyl group linked to a methoxypiperidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to targetserine/threonine-protein kinase , which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
It’s known that compounds with similar structures can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and angiogenesis , which are critical processes for cell growth and proliferation.
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against leukemia cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methoxypiperidine with benzoyl chloride to form 4-(4-methoxypiperidin-1-yl)benzoyl chloride.
Coupling with Piperazine: The benzoyl chloride intermediate is then reacted with 4-(pyridin-2-yl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 1-[4-(4-hydroxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine.
Reduction: Formation of 1-[4-(4-methoxypiperidin-1-yl)benzyl]-4-(pyridin-2-yl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methoxypiperidin-1-yl)benzoyl]piperidine: Similar structure but lacks the pyridinyl group.
1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-3-yl)piperazine: Similar structure with a different position of the pyridinyl group.
Uniqueness
1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-9-12-24(13-10-20)19-7-5-18(6-8-19)22(27)26-16-14-25(15-17-26)21-4-2-3-11-23-21/h2-8,11,20H,9-10,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACYKSXOVHJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
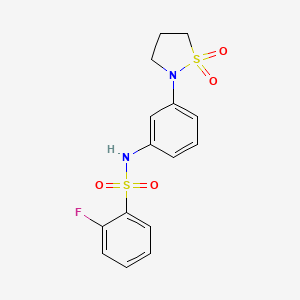
![2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide](/img/structure/B2912593.png)
![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)
![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)
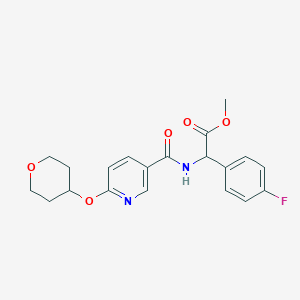
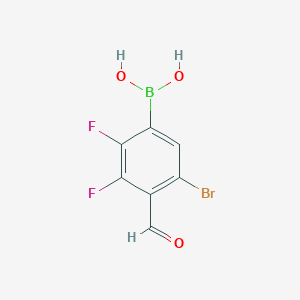
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2912604.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
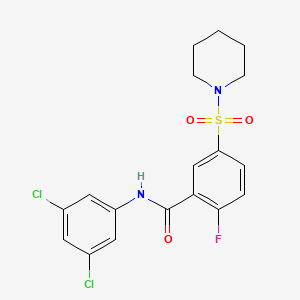
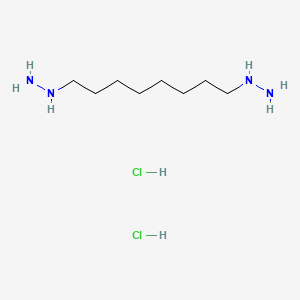
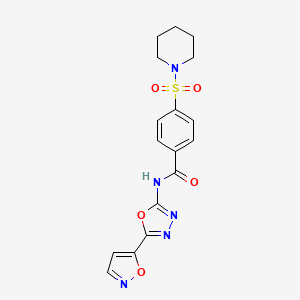
![2-methyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2912612.png)

